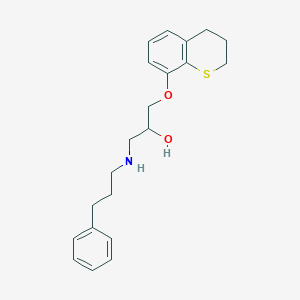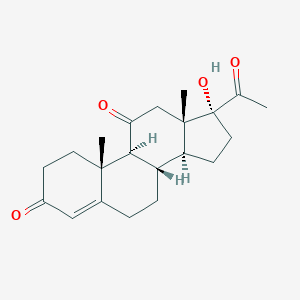
21-Deoxycortisone
Overview
Description
Mechanism of Action
Target of Action
21-Deoxycortisone, also known as 21-desoxycortisone, is a naturally occurring, endogenous steroid and minor intermediate and metabolite in corticosteroid metabolism . It primarily targets the enzyme 11β-hydroxysteroid dehydrogenase, which plays a crucial role in the reversible formation of cortisone from cortisol .
Mode of Action
This compound is related to 21-deoxycortisol (11β,17α-dihydroxyprogesterone) and is reversibly formed from it by 11β-hydroxysteroid dehydrogenase . This is analogous to the reversible formation of cortisone from cortisol. Furthermore, this compound can be transformed into cortisone by 21-hydroxylase .
Biochemical Pathways
The biochemical pathway of this compound involves the conversion of 17α-hydroxyprogesterone into this compound via the enzyme 11β-hydroxylase . This process is part of the larger corticosteroid metabolic pathway. The deficiency of the 21-hydroxylase enzyme leads to an excess of 17α-hydroxyprogesterone, a 21-carbon (C 21) steroid. This excess is accompanied by the accumulation of other C 21 steroids, such as 21-deoxycortisol .
Result of Action
The corticosteroid activity of this compound is lower than that of cortisol . As this compound can be at high levels in congenital adrenal hyperplasia, and it has structural similarity to cortisol, it can cross-react in immunoassays, resulting in a falsely normal or high cortisol result, when the true cortisol is actually low .
Biochemical Analysis
Biochemical Properties
21-Deoxycortisone is related to 21-deoxycortisol (11β,17α-dihydroxyprogesterone) and is reversibly formed from it by 11β-hydroxysteroid dehydrogenase, analogously to the reversible formation of cortisone from cortisol . It can be transformed into cortisone by 21-hydroxylase .
Cellular Effects
21-Deoxycortisol is a marker of congenital adrenal hyperplasia due to 21-hydroxylase deficiency . The deficiency of the 21-hydroxylase enzyme leads to excess of 17α-hydroxyprogesterone, a 21-carbon (C 21) steroid .
Molecular Mechanism
This compound is formed by the 11β-hydroxylation of 17α-hydroxyprogesterone via 11β-hydroxylase (CYP11B1) . This process is reversible, and this compound can be transformed back into 17α-hydroxyprogesterone .
Temporal Effects in Laboratory Settings
It is known that this compound is a marker of congenital adrenal hyperplasia due to 21-hydroxylase deficiency .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models are not well-studied. Corticosteroids, which this compound is a part of, have been studied extensively. Their pharmacologic and physiologic effects are inherently linked, and supraphysiologic exposure to corticoids is potentially detrimental to several metabolic, hormonal, and immunologic functions .
Metabolic Pathways
This compound is involved in the corticosteroid metabolic pathway. It is formed from 17α-hydroxyprogesterone via 11β-hydroxylase (CYP11B1) and can be transformed into cortisone by 21-hydroxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxycortisone is synthesized from progesterone through a series of hydroxylation reactions. The primary synthetic route involves the hydroxylation of progesterone at the 21st carbon position using 21β-hydroxylase . This enzyme-mediated reaction converts progesterone into deoxycortisone.
Industrial Production Methods: In industrial settings, deoxycortisone is produced through microbial fermentation processes. Specific strains of microorganisms, such as fungi or bacteria, are employed to hydroxylate progesterone, yielding deoxycortisone. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Deoxycortisone undergoes various chemical reactions, including:
Oxidation: Deoxycortisone can be oxidized to form corticosterone, a glucocorticoid hormone.
Reduction: Reduction of deoxycortisone can yield 11-deoxycorticosterone, another steroid hormone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed for substitution reactions.
Major Products:
Oxidation: Corticosterone
Reduction: 11-Deoxycorticosterone
Substitution: Various derivatives with altered biological activities
Scientific Research Applications
Deoxycortisone has a wide range of scientific research applications:
Comparison with Similar Compounds
11-Deoxycorticosterone: Another mineralocorticoid with similar functions but different potency.
Corticosterone: A glucocorticoid hormone with both mineralocorticoid and glucocorticoid activities.
Progesterone: A precursor to deoxycortisone with distinct biological roles.
Uniqueness: Deoxycortisone is unique due to its specific role as a precursor to aldosterone and its potent mineralocorticoid activity. Unlike corticosterone, it lacks significant glucocorticoid activity, making it more specialized in regulating electrolyte balance .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKLDDOGISCFCP-JSQCKWNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172167 | |
| Record name | 21-Deoxycortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-82-2 | |
| Record name | 21-Deoxycortisone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-Deoxycortisone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1882-82-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21-Deoxycortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-α-hydroxypregn-4-ene-3,11,20-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 21-DEOXYCORTISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60A688J7YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 21-deoxycortisone in the context of adrenal steroidogenesis?
A1: this compound is a C11-oxy C21 steroid produced in the adrenal glands. While not traditionally considered a major player in androgen excess disorders, recent research suggests it contributes to the pool of active androgens like 11-ketodihydrotestosterone (11KDHT) via a pathway termed the “backdoor pathway.” [, , ]
Q2: How does this compound contribute to 11KDHT production?
A2: this compound is metabolized to 11KDHT through a series of enzymatic conversions involving enzymes like 11β-hydroxysteroid dehydrogenase (11βHSD) and steroid 5α-reductase (SRD5A). [, , ] Notably, 11βHSD2 efficiently converts this compound to 21-deoxycortisol, a key intermediate in this pathway. []
Q3: Are there any differences in how this compound and its reduced form, 21-deoxycortisol, are metabolized in the backdoor pathway?
A3: Yes, studies indicate that SRD5A, a key enzyme in the backdoor pathway, more readily reduces the 11-hydroxy forms of these steroids (11β-hydroxyprogesterone and 11α-hydroxyprogesterone) compared to this compound and 21-deoxycortisol. [, ]
Q4: How do the levels of this compound and other C11-oxy steroids differ between various physiological and clinical states?
A4: Research utilizing advanced analytical techniques like Ultra Performance Convergence Chromatography Tandem Mass Spectrometry (UPC2-MS/MS) revealed distinct patterns: * Neonates: At birth, C11-oxy C21 steroids, including this compound, are found at higher levels than C11-oxy C19 steroids. [] * PCOS: Women with Polycystic Ovary Syndrome exhibit a shift towards higher C11-oxy C19 steroid levels compared to C11-oxy C21 steroids. [] * BPH: In Benign Prostatic Hyperplasia, circulating C11-oxy C19 steroids are significantly higher than C11-oxy C21 steroids. []
Q5: Can this compound be used to diagnose Congenital Adrenal Hyperplasia (CAH)?
A5: While not a primary diagnostic marker, this compound levels are elevated in newborns with 21-hydroxylase deficiency, a common form of CAH. [, ] Rapid plasma assays measuring this compound, along with other key steroids, can help diagnose specific enzyme deficiencies in CAH. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C21H28O4, and its molecular weight is 344.45 g/mol. [, ]
Q7: What insights do we have into the structural features of this compound?
A7: X-ray crystallography studies have revealed the three-dimensional structure of this compound. [, ] Key features include: * Ring conformations: Ring A adopts a half-chair conformation, Rings B and C are in chair conformations, and Ring D falls between a twist and a 13β-envelope conformation. * Ring junctions: A/B junction is quasi-trans, while B/C and C/D junctions are nearly trans. * Overall shape: The molecule exhibits a slight convexity towards the β side.
Q8: How important are hydrogen bonding interactions for this compound?
A8: Both intramolecular and intermolecular hydrogen bonding play crucial roles in the structural stability and crystal packing of this compound molecules. [, ]
Q9: What analytical techniques are used to quantify this compound and other related steroids?
A9: Gas Chromatography/Mass Spectrometry (GC/MS) [] and Ultra Performance Convergence Chromatography Tandem Mass Spectrometry (UPC2-MS/MS) [, , ] are powerful tools for quantifying this compound and profiling complex mixtures of steroid hormones in biological samples like urine, plasma, and faeces.
Q10: Beyond humans, has this compound been studied in other species?
A11: Yes, research has investigated the adrenal metabolism of this compound, specifically its 21-hydroxylation, in marsupial and eutherian species. [] This highlights the importance of understanding steroid hormone pathways across different animal groups.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


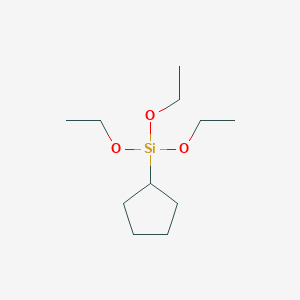
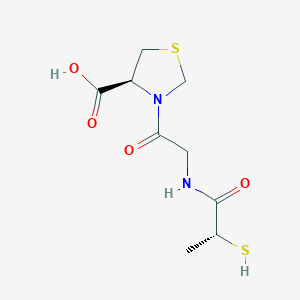
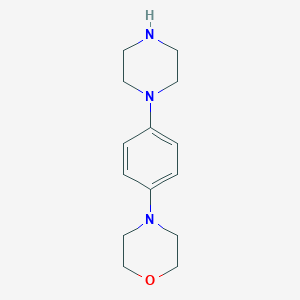
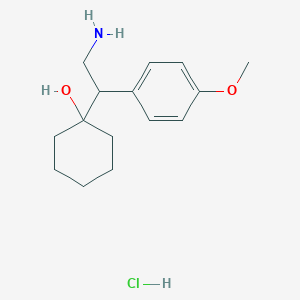
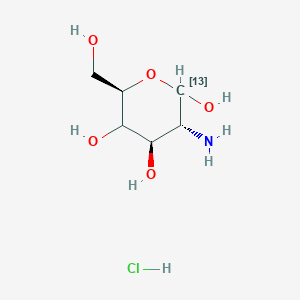
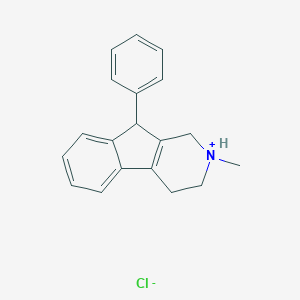
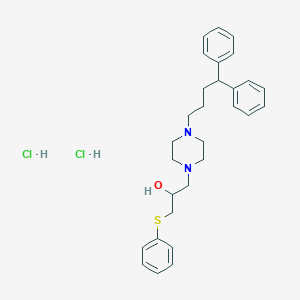
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)
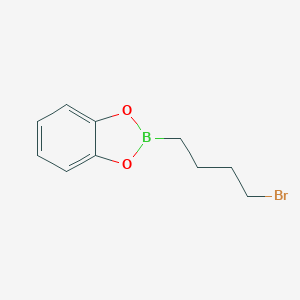

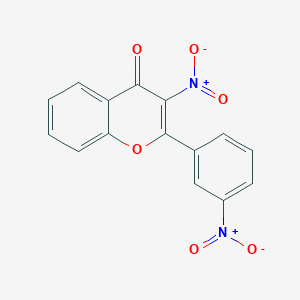
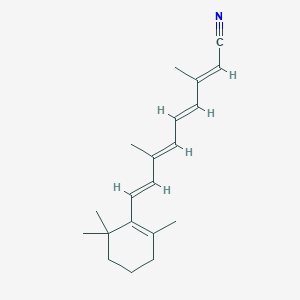
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
